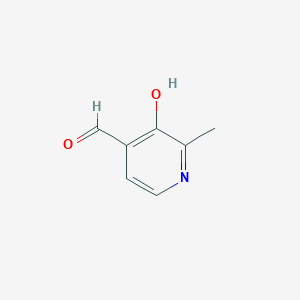

3-Hydroxy-2-methylpyridine-4-carbaldehyde

Beschreibung

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical context of pyridine derivative research, which gained momentum in the mid-20th century as chemists sought to develop new pharmaceutical intermediates and synthetic building blocks. The compound's discovery and characterization were closely linked to the advancement of synthetic methodologies for preparing hydroxylated pyridine systems, particularly those bearing additional functional groups that could serve as synthetic handles for further elaboration. Early research into related compounds, such as 2-methyl-3-hydroxypyridines, was driven by their potential utility in vitamin synthesis pathways, as these structures were recognized as valuable intermediates in the preparation of vitamin B compounds and their derivatives.

The systematic study of hydroxypyridine carbaldehydes gained significant traction during the latter half of the 20th century, coinciding with advances in organic synthesis techniques and analytical methods that allowed for more precise characterization of these complex heterocyclic systems. Research groups focused on developing efficient synthetic routes to access these compounds, recognizing their potential as versatile building blocks for pharmaceutical applications. The compound this compound specifically emerged as a compound of interest due to its structural similarity to naturally occurring pyridine derivatives and its potential for modification through standard organic transformations.

Investigations into vapor phase oxidation methods for preparing hydroxypyridine carbaldehydes represent a significant milestone in the synthetic accessibility of these compounds. Research conducted on related systems demonstrated that vapor phase oxidation techniques could provide improved selectivity and yields compared to traditional liquid phase methods. These developments directly influenced the synthetic approaches available for preparing this compound and related derivatives, establishing a foundation for the compound's continued investigation and application in synthetic chemistry.

Chemical Classification and Structural Relationship to Pyridine Derivatives

This compound belongs to the class of hydroxypyridine carbaldehydes, a subset of pyridine derivatives characterized by the presence of both hydroxyl and aldehyde functional groups attached to the pyridine ring system. The compound's systematic name reflects its structural features: a pyridine ring bearing a hydroxyl group at the 3-position, a methyl substituent at the 2-position, and an aldehyde group at the 4-position. This specific substitution pattern creates a molecule with distinct electronic and steric properties that differentiate it from other members of the hydroxypyridine family.

The structural relationship between this compound and other pyridine derivatives can be understood through systematic comparison of substitution patterns and functional group positions. The compound shares structural similarities with 3-hydroxyisonicotinaldehyde, which lacks the 2-methyl substituent but retains the hydroxyl and aldehyde groups. This comparison highlights the influence of the methyl group on the compound's overall properties and reactivity. The presence of the hydroxyl group at the 3-position creates opportunities for hydrogen bonding and coordination interactions, while the aldehyde functionality provides a reactive site for condensation reactions and other transformations.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C7H7NO2 | 137.136 | Hydroxyl at position 3, methyl at position 2, aldehyde at position 4 |

| 3-Hydroxyisonicotinaldehyde | C6H5NO2 | 123.11 | Hydroxyl at position 3, aldehyde at position 4 |

| 3-Hydroxy-2-methylpyridine-4-carboxylic acid | C7H7NO3 | 153.14 | Hydroxyl at position 3, methyl at position 2, carboxylic acid at position 4 |

The electronic properties of this compound are significantly influenced by the electron-donating nature of the hydroxyl and methyl groups, which can affect the reactivity of the aldehyde functionality. The compound's structure allows for potential intramolecular interactions between the hydroxyl group and the pyridine nitrogen, creating conformational preferences that may influence its chemical behavior and biological activity. Understanding these structural relationships provides insight into the compound's position within the broader family of pyridine derivatives and helps predict its potential applications and transformations.

Significance in Heterocyclic Chemistry and Pharmaceutical Intermediates

The significance of this compound in heterocyclic chemistry stems from its versatility as a synthetic intermediate and its ability to undergo diverse chemical transformations that lead to complex molecular architectures. The compound serves as a valuable building block for constructing more elaborate heterocyclic systems, particularly those incorporating multiple nitrogen-containing rings or fused ring systems. Research has demonstrated the utility of related hydroxypyridine carbaldehydes in the synthesis of thiosemicarbazone derivatives, which exhibit significant biological activity including antitumor properties.

The pharmaceutical importance of this compound is evidenced by its role as an intermediate in the synthesis of compounds with potential therapeutic applications. The compound's structural features make it particularly suitable for the preparation of Schiff base derivatives and metal complexes, which have shown promise in various biomedical applications. Studies on related compounds have demonstrated their utility in preparing copper complexes with antimicrobial activity, highlighting the potential of this structural class for developing new therapeutic agents. The aldehyde functionality provides a reactive site for condensation reactions with amines, hydrazines, and other nucleophiles, enabling the construction of diverse molecular frameworks with potential biological activity.

The compound's significance extends to its role in advancing synthetic methodologies for heterocyclic chemistry. Researchers have explored various synthetic approaches to access this compound and related derivatives, contributing to the development of more efficient and selective synthetic methods. Vapor phase oxidation techniques have shown particular promise for preparing hydroxypyridine carbaldehydes with improved yields and selectivity compared to traditional methods. These advances in synthetic methodology have enhanced the accessibility of the compound and related structures, facilitating their investigation and application in pharmaceutical research.

Eigenschaften

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-7(10)6(4-9)2-3-8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFATWQSLSDUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376623 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518306-10-0 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylpyridine-4-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the oxidation of 3-hydroxy-2-methylpyridine using suitable oxidizing agents such as manganese dioxide in carbon tetrachloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agents and solvents is crucial to ensure the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-2-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 3-Hydroxy-2-methylpyridine-4-carboxylic acid.

Reduction: 3-Hydroxy-2-methylpyridine-4-methanol.

Substitution: Various ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the most prominent applications of 3-hydroxy-2-methylpyridine-4-carbaldehyde is in the development of pharmaceutical compounds. Its structural features allow it to act as a precursor for synthesizing biologically active molecules. For instance, derivatives of this compound have been explored for their potential as antitumor agents. A study highlighted the cytotoxic effects of gallium(III) complexes formed with related hydrazones derived from pyridines, demonstrating significant antiproliferative activity against leukemia cell lines .

Table 1: Cytotoxic Activity of Gallium(III) Complexes

| Compound | IC50 (µmol/L) HL-60 | IC50 (µmol/L) SKW-3 |

|---|---|---|

| Gallium Complex 1 | 3.14 ± 1.1 | 3.02 ± 1.05 |

| Gallium Complex 2 | 4.13 ± 1.2 | 2.53 ± 1.06 |

| Cisplatin | 8.70 ± 2.4 | 11.40 ± 2.1 |

| Melphalan | 18.50 ± 2.1 | 31.30 ± 2.9 |

This table summarizes the IC50 values for various compounds, indicating that gallium complexes derived from pyridine derivatives exhibit lower cytotoxic thresholds compared to traditional chemotherapeutic agents like cisplatin and melphalan.

Coordination Chemistry

The ability of this compound to form coordination complexes enhances its utility in coordination chemistry. These complexes can exhibit improved biological activities due to the metal's influence on the ligand's properties, making them valuable in drug design and development.

Research indicates that compounds related to this compound possess significant antimicrobial properties. Studies have shown that these derivatives can effectively inhibit the growth of various pathogens, suggesting their potential use as antimicrobial agents .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

| Compound C | Candida albicans | 12 |

This table illustrates the antimicrobial activity of different pyridine derivatives against specific pathogens, highlighting their potential as therapeutic agents.

Industrial Applications

Beyond medicinal uses, this compound has applications in materials science as a precursor for synthesizing polymers and other materials with specific properties tailored for industrial needs . Its role as a building block in organic synthesis underscores its importance in developing new materials with enhanced functionalities.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methylpyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and microbial inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Variations

Key Compounds :

- 3-Hydroxy-4-methylpyridine : Swapped positions of hydroxyl and methyl groups, altering hydrogen-bonding capacity and solubility .

- 4-Hydroxy-2-methylpyridine : Hydroxyl at 4-position reduces electron-withdrawing effects on the aldehyde group compared to the 3-hydroxy analog .

- 3-Hydroxy-6-methylpyridine : Methyl at the 6-position sterically hinders interactions with planar biological targets .

Impact on Properties :

- Solubility : The 3-hydroxy-2-methyl substitution in the target compound enhances water solubility compared to 4-hydroxy-2-methylpyridine due to intramolecular hydrogen bonding .

- Reactivity : The aldehyde group at the 4-position is more electrophilic than in isomers due to resonance stabilization from the hydroxyl group .

Functional Group Variations

Analogous Compounds :

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate ():

- Replaces the aldehyde with an ester group.

- Differences : Higher lipophilicity (logP ~1.2 vs. ~0.5 for the aldehyde) and reduced electrophilicity, making it less reactive in nucleophilic additions.

3-Hydroxy-2-methylpyridine-4-carboxylic acid :

- Free acid form of the ethyl ester.

- Differences : Higher solubility in polar solvents (e.g., water) but lower membrane permeability compared to the aldehyde .

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride ():

- Contains a keto group and a protonated dihydropyridine ring.

- Biological Activity : Exhibits broad-spectrum antimicrobial and anticancer activity, unlike the target compound, which is primarily a synthetic intermediate .

Key Data Tables

Table 2: Structural and Electronic Comparisons

| Compound | Substituents | logP | Melting Point (°C) |

|---|---|---|---|

| 3-Hydroxy-2-methylpyridine-4-carbaldehyde | –OH (3), –CH3 (2), –CHO (4) | ~0.5 | Not reported |

| Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate | –OH (3), –CH3 (2), –COOEt (4) | ~1.2 | 98–100 |

| 4-Hydroxy-2-methylpyridine | –OH (4), –CH3 (2) | ~0.8 | 145–147 |

Biologische Aktivität

3-Hydroxy-2-methylpyridine-4-carbaldehyde (CAS No. 518306-10-0) is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, including both hydroxyl and aldehyde functional groups, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant properties, and potential applications in drug development.

This compound is characterized by its molecular formula and a molecular weight of 139.15 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the aldehyde group enables nucleophilic addition reactions, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a dose-dependent ability to scavenge free radicals, indicating its potential as a protective agent against oxidative stress.

Table 2: Antioxidant Activity

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 75 | 80 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its hydroxyl group can form hydrogen bonds with receptor sites, while the aldehyde group participates in nucleophilic addition reactions that may modulate enzyme activities involved in metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.

- Antioxidant Study : In vivo studies demonstrated that administration of the compound significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage, highlighting its therapeutic potential for conditions related to oxidative stress.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated as a potential pharmacophore in drug development. Its ability to act as an antimicrobial and antioxidant agent makes it a candidate for formulations targeting infections and diseases characterized by oxidative stress.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Hydroxy-2-methylpyridine-4-carbaldehyde critical for experimental design?

- Methodological Answer : Key properties include:

- Density : 1.3±0.1 g/cm³

- Boiling Point : 302.3±37.0 °C at 760 mmHg

- Molecular Formula : C₇H₇NO₂

- LogP : 1.51 (indicating moderate lipophilicity)

- Refractive Index : 1.610 .

- Stability : Susceptible to oxidation due to aldehyde and hydroxyl groups; store under inert atmosphere .

- Applications : Structural analogs (e.g., pyridoxal derivatives) are used in medicinal chemistry, suggesting potential as a ligand or intermediate .

Q. What synthetic methodologies are employed for preparing this compound?

- Methodological Answer :

- Stepwise Functionalization : Start with pyridine derivatives, introduce hydroxyl and methyl groups via regioselective substitution (e.g., using directed ortho-metalation) .

- Aldehyde Introduction : Oxidize a methyl group to aldehyde using MnO₂ or employ Vilsmeier-Haack formylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Yield Optimization : Control reaction temperature (20–40°C) and stoichiometry of reagents to minimize side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹), aldehyde C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Aldehyde proton (~9.8 ppm), aromatic protons (6.5–8.5 ppm), hydroxyl proton (broad, ~5.5 ppm) .

- ¹³C NMR : Aldehyde carbon (~190 ppm), aromatic carbons (110–150 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 137 (C₇H₇NO₂) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study tautomerism (enol-aldehyde equilibrium) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactions (e.g., aldehyde group as electrophilic center) .

- Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF) .

Q. What strategies optimize yield in multi-step syntheses involving this aldehyde?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or enzymes for selective reductions without over-oxidation .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester water in condensation reactions .

- In Situ Monitoring : Use HPLC or inline IR to track intermediate formation .

- Case Study : Analogous pyridine aldehydes achieved 75% yield via stepwise protection/deprotection .

Q. How does this compound interact with biological macromolecules?

- Methodological Answer :

- Enzyme Inhibition : Structural analogs (e.g., pyridoxal) act as cofactors; evaluate binding to proteins via SPR or ITC .

- DNA/RNA Interactions : Use fluorescence quenching assays to study intercalation or groove binding .

- Molecular Docking : Dock into CRF-1 receptor models (PDB: 4K5Y) to assess antagonism potential .

Q. What factors influence its stability under varying conditions?

- Methodological Answer :

- pH Stability : Test degradation in buffers (pH 2–12) via HPLC; unstable in alkaline conditions due to aldol condensation .

- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C .

- Light Sensitivity : UV irradiation (254 nm) accelerates oxidation; store in amber vials .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.